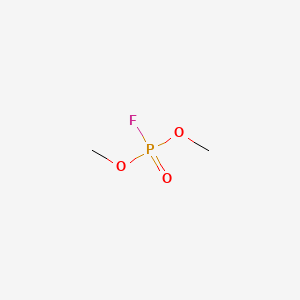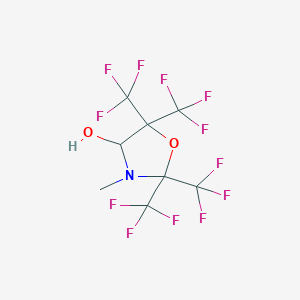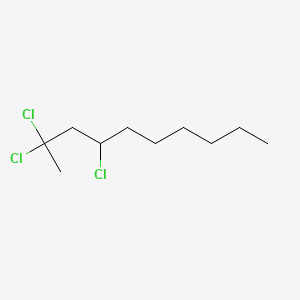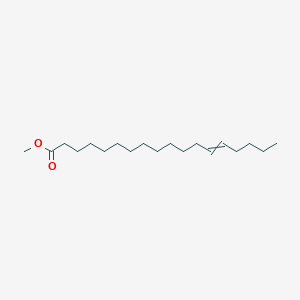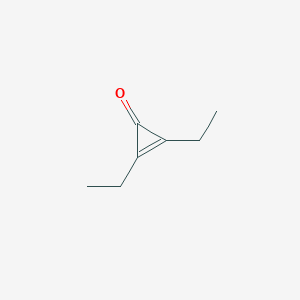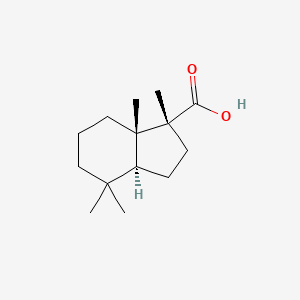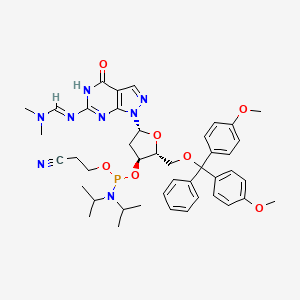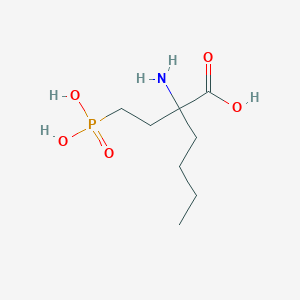![molecular formula C12H9IN2O2 B13417024 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13417024.png)
2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H9IN2O2 and a molecular weight of 340.12 g/mol . It is also known by its IUPAC name, 2-(3-iodoanilino)nicotinic acid . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyridine ring through an amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid typically involves the coupling of 3-iodoaniline with 2-chloronicotinic acid under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Amides and Esters: Formed through nucleophilic substitution reactions.
科学研究应用
2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), thereby interfering with DNA synthesis and cell proliferation . This inhibition can lead to the death of rapidly dividing cells, making it a potential candidate for cancer therapy .
相似化合物的比较
Similar Compounds
2-[(2-Iodophenyl)amino]pyridine-3-carboxylic acid: Similar structure but with the iodine atom in a different position.
Picolinic Acid: A pyridinecarboxylic acid with different functional groups.
Nicotinic Acid:
Uniqueness
2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid is unique due to the specific positioning of the iodine atom and the amino group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds .
属性
分子式 |
C12H9IN2O2 |
|---|---|
分子量 |
340.12 g/mol |
IUPAC 名称 |
2-(3-iodoanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9IN2O2/c13-8-3-1-4-9(7-8)15-11-10(12(16)17)5-2-6-14-11/h1-7H,(H,14,15)(H,16,17) |
InChI 键 |
YHIXWSXMAJSUTN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)NC2=C(C=CC=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


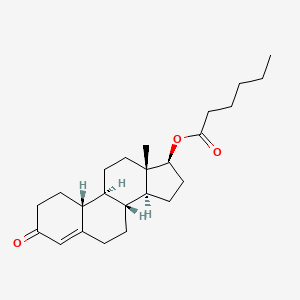
![(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) (Z)-octadec-9-enoate](/img/structure/B13416951.png)

